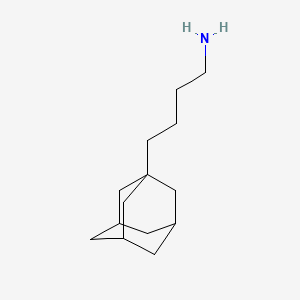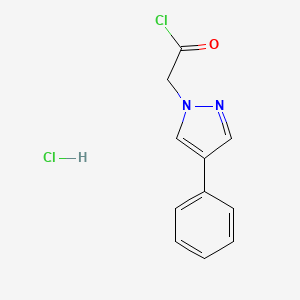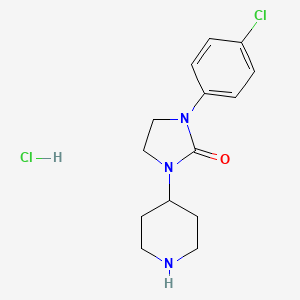![molecular formula C7H12O2S B13588599 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans](/img/structure/B13588599.png)
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]aceticacid,trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans is a chemical compound characterized by its unique cyclobutyl ring structure with a methylsulfanyl group attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, cis: A stereoisomer with different spatial arrangement of atoms.
2-[(1r,3s)-3-(Ethylsulfanyl)cyclobutyl]acetic acid: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-[(1r,3s)-3-(Methylsulfanyl)cyclopropyl]acetic acid: Contains a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-[(1r,3s)-3-(Methylsulfanyl)cyclobutyl]acetic acid, trans lies in its specific cyclobutyl ring structure and the presence of the methylsulfanyl group.
Propriétés
Formule moléculaire |
C7H12O2S |
|---|---|
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
2-(3-methylsulfanylcyclobutyl)acetic acid |
InChI |
InChI=1S/C7H12O2S/c1-10-6-2-5(3-6)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
RRSDEAPMFWBOHX-UHFFFAOYSA-N |
SMILES canonique |
CSC1CC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


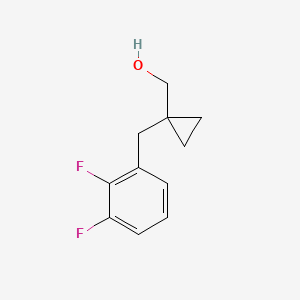
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
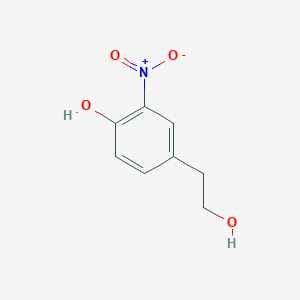
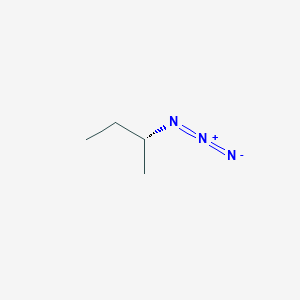
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)
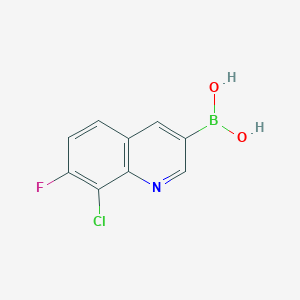
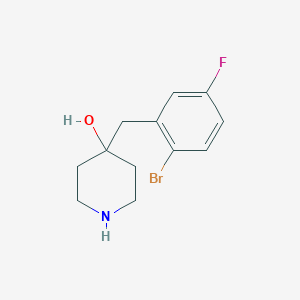
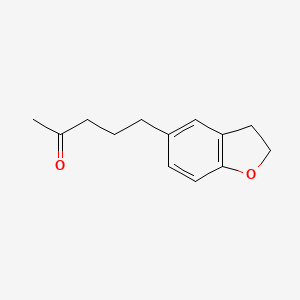
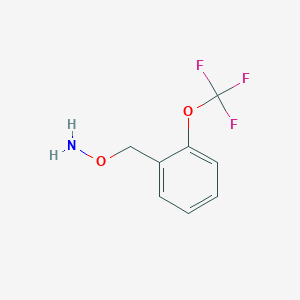
![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

